4,4'-Dichlorodiphenylmethane

概要

説明

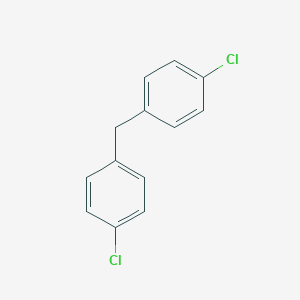

4,4’-Dichlorodiphenylmethane is an organic compound with the chemical formula C₁₃H₁₀Cl₂. It is a chlorinated derivative of diphenylmethane, where two hydrogen atoms in the diphenylmethane structure are replaced by chlorine atoms at the para positions. This compound is a colorless crystalline solid with a melting point of approximately 55.5°C and a boiling point of around 308.48°C .

作用機序

Target of Action

4,4’-Dichlorodiphenylmethane, also known as Bis(4-chlorophenyl)methane, is a chlorophenylmethane where two of the hydrogens in methane have been replaced by p-chlorophenyl groups

Mode of Action

For instance, it is used in the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde .

Biochemical Pathways

It is involved in the synthesis of other compounds, suggesting it may play a role in various chemical reactions and pathways .

Result of Action

It is known to be used in the synthesis of other compounds, indicating it may have significant chemical reactivity .

Action Environment

The action of 4,4’-Dichlorodiphenylmethane can be influenced by various environmental factors. For instance, the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde was found to be more efficient over HY zeolites . This suggests that the catalyst and reaction conditions can significantly impact the efficacy and stability of 4,4’-Dichlorodiphenylmethane.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4’-Dichlorodiphenylmethane involves the reaction of 4-chlorobenzyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of 4,4’-Dichlorodiphenylmethane .

Another method involves the reduction of 4-chlorobenzophenone using a reducing agent like potassium borohydride or sodium borohydride to form 4-chlorobenzhydrol. This intermediate is then subjected to chlorination using hydrochloric acid to yield 4,4’-Dichlorodiphenylmethane .

Industrial Production Methods

Industrial production of 4,4’-Dichlorodiphenylmethane typically follows the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient conversion and minimize by-products.

化学反応の分析

Types of Reactions

4,4’-Dichlorodiphenylmethane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form 4,4’-Dichlorobenzophenone using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in polar solvents like ethanol or water.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.

Major Products Formed

Substitution Reactions: Products include 4,4’-Dihydroxybenzophenone or 4,4’-Diaminodiphenylmethane, depending on the nucleophile used.

Oxidation Reactions: The major product is 4,4’-Dichlorobenzophenone.

科学的研究の応用

Analytical Applications

4,4'-DDMU is primarily utilized in analytical chemistry due to its stability and reactivity. It serves as a standard in various analytical methods for detecting chlorinated compounds in environmental samples.

Key Analytical Uses:

- Environmental Monitoring : Used to assess the presence of chlorinated pollutants in water and soil samples.

- Food Safety Testing : Employed in the detection of contaminants in food products.

Environmental Impact Studies

The compound's persistence in the environment has made it a subject of extensive research regarding its ecological effects. Studies have shown that 4,4'-DDMU is toxic to aquatic organisms and can disrupt endocrine systems due to its structural similarities with other harmful chlorinated compounds.

Notable Findings:

- Toxicity Assessments : Research indicates that exposure to 4,4'-DDMU results in long-term adverse effects on aquatic life, necessitating careful monitoring of its environmental levels.

- Endocrine Disruption Potential : Its structural characteristics suggest potential endocrine-disrupting effects similar to those observed with other chlorinated organic pollutants.

Synthetic Applications

In synthetic organic chemistry, 4,4'-DDMU plays a crucial role in various chemical reactions and processes.

Synthesis Techniques:

- Reactions with Nucleophiles : The compound can react with nucleophiles to form new derivatives useful in pharmaceuticals and agrochemicals.

- Polymer Chemistry : Utilized as a building block in the synthesis of polymers and resins, enhancing material properties such as durability and resistance to degradation.

Case Study 1: Environmental Monitoring

A study conducted on water samples from agricultural runoff areas revealed significant levels of 4,4'-DDMU. The findings emphasized the need for stringent regulations concerning the use of chlorinated pesticides to mitigate environmental contamination.

Case Study 2: Toxicological Research

Research on the acute toxicity of 4,4'-DDMU on aquatic species demonstrated lethal concentrations affecting fish populations within a short exposure period. This study underscored the importance of assessing the ecological risks associated with this compound.

類似化合物との比較

Similar Compounds

4,4’-Dichlorobenzophenone: A related compound where the methylene bridge is replaced by a carbonyl group.

4,4’-Diaminodiphenylmethane: A compound where the chlorine atoms are replaced by amino groups.

Diphenylmethane: The parent compound without any chlorine substitution.

Uniqueness

4,4’-Dichlorodiphenylmethane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and makes it suitable for various synthetic applications. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

生物活性

4,4'-Dichlorodiphenylmethane (also known as MOCA, 4,4'-methylenebis(2-chloroaniline)) is an organic compound with significant industrial applications, particularly in the production of polyurethane and as a curing agent for epoxy resins. This article reviews its biological activity, focusing on its genotoxicity, carcinogenic potential, metabolic pathways, and case studies related to human exposure.

- Chemical Formula : CHClN

- Molecular Weight : 275.24 g/mol

- CAS Number : 101-14-4

Metabolism and Excretion

This compound undergoes extensive metabolism primarily in the liver. Key metabolic pathways include:

- N-hydroxylation : Catalyzed by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA.

- Conjugation : Metabolites undergo conjugation with glucuronate or sulfate for excretion.

Studies in Sprague Dawley rats showed that after oral administration, approximately 68% of the compound was eliminated within 24 hours via urine and feces, with further retention in tissues observed over time .

Genotoxicity

The compound has demonstrated genotoxic effects in various studies:

- DNA Adduct Formation : MOCA forms adducts with DNA in urothelial cells and other tissues, indicating a potential mechanism for its carcinogenic effects .

- Microsomal Activation : In vitro studies using human liver microsomes have shown that MOCA can be activated to form DNA-reactive species through metabolic processes .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies MOCA as possibly carcinogenic to humans (Group 2B). Evidence from animal studies indicates a strong correlation between MOCA exposure and the development of tumors:

- Animal Studies : Long-term studies have shown that rats exposed to MOCA developed various tumors, including liver adenomas and carcinomas, with significant dose-response relationships observed .

- Case Reports : Occupational exposure has been linked to bladder cancer and other malignancies in humans. A notable case involved a worker who experienced severe urinary tract symptoms following accidental exposure .

Case Studies

- Accidental Exposure : A polyurethane moulder accidentally sprayed with molten MOCA showed elevated urinary levels (1700 µg/L) shortly after exposure. This case highlights the acute toxicity and potential for systemic absorption following dermal contact .

- Occupational Studies : A cohort study involving 385 workers exposed to MOCA reported instances of atypical cells in urinary cytology tests. The long-term follow-up revealed low-grade papillary tumors in some individuals .

Summary of Biological Activity

The biological activity of this compound is characterized by its ability to form reactive metabolites capable of causing DNA damage and subsequent tumor formation. Its metabolism predominantly occurs in the liver, leading to various metabolites that may exert toxic effects on different organ systems.

| Biological Activity | Findings |

|---|---|

| Metabolism | Predominantly hepatic; forms reactive intermediates |

| Genotoxicity | DNA adducts formed; evidence from animal and human studies |

| Carcinogenicity | Evidence from animal studies; IARC Group 2B classification |

| Case Reports | Documented cases of bladder cancer linked to occupational exposure |

特性

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGSWLJZAKVBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059239 | |

| Record name | Bis(4-chlorophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-76-8, 25249-39-2 | |

| Record name | 4,4′-Dichlorodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dichlorodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(chlorophenyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025249392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichlorodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichlorodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-methylenebis[4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-chlorophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-methylenebis[4-chlorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLORODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT223M491B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Bis(4-chlorophenyl)methane?

A1: Bis(4-chlorophenyl)methane, also known as 4,4'-Dichlorodiphenylmethane, has the molecular formula C13H10Cl2 and a molecular weight of 237.13 g/mol. While the provided abstracts don't delve into specific spectroscopic data, structural insights can be derived from its analogue, 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT). [] The crystal structures of DDT and related analogues provide information about bond lengths, angles, and overall molecular conformation.

Q2: How is Bis(4-chlorophenyl)methane related to DDT in terms of biodegradation?

A2: Bis(4-chlorophenyl)methane (DDM) is a key metabolite in the microbial degradation pathway of DDT. [] Both bacterial and fungal species have been shown to metabolize DDT into DDM via various enzymatic reactions. For instance, some bacteria can convert DDT to DDM through reductive dechlorination.

Q3: Are there any studies on the environmental fate and impact of Bis(4-chlorophenyl)methane?

A3: While the provided abstracts don't explicitly address the environmental fate of DDM, its presence as a DDT metabolite raises concerns. [] Given DDT's well-documented persistence and bioaccumulation in the environment, understanding the behavior and potential effects of DDM becomes crucial for assessing the overall environmental impact of DDT contamination.

Q4: What are the potential applications of Bis(4-chlorophenyl)methane in organic synthesis?

A4: Bis(4-chlorophenyl)methane serves as a valuable building block in organic synthesis. The presence of two chlorine atoms allows for further chemical modifications, enabling the synthesis of diverse molecules with potentially useful properties. For example, it can be used as a starting material for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. []

Q5: Can zeolites be used as catalysts in the synthesis of Bis(4-chlorophenyl)methane?

A5: Yes, zeolite catalysts, specifically K-L type, have shown promise in the selective synthesis of Bis(4-chlorophenyl)methane using sulfuryl chloride as a reagent. [] This method offers a potentially more environmentally friendly approach compared to conventional synthetic routes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。